Depsipeptidi

Depsipeptides are a unique class of bioactive molecules that exhibit diverse biological activities, making them highly valuable in pharmaceutical and agricultural applications. These compounds are formed by the enzymatic degradation or partial hydrolysis of natural peptides or proteins, resulting in the presence of both peptide bonds and ester or amide linkages. Depsipeptides showcase enhanced stability compared to their parent peptides due to the non-peptide bond, which allows them to remain active under a broader range of environmental conditions.

In drug discovery, depsipeptides have gained significant attention for their potential as antibacterial, antifungal, and anticancer agents. Their structural complexity offers new avenues in targeting specific pathogenic mechanisms without exerting broad-spectrum effects, thereby reducing the likelihood of side effects. Additionally, their unique chemical properties enable them to penetrate cell membranes more effectively, enhancing drug efficacy.

In agriculture, depsipeptides act as biopesticides due to their selective toxicity towards certain pests while being harmless to beneficial organisms such as plants and humans. They are often used for pest control in organic farming practices, providing an environmentally friendly alternative to traditional chemical pesticides.

Overall, the development and application of depsipeptides represent a promising area in both medical and environmental sciences, highlighting their potential to revolutionize various industries with their multifunctional properties.

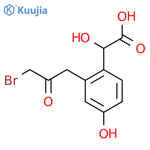

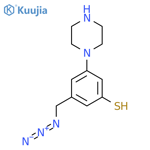

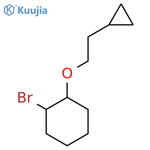

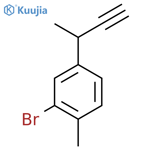

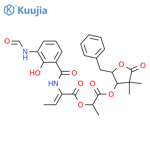

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

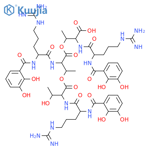

|

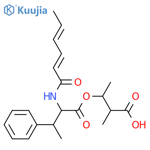

Tribenarthin | 1345860-93-6 | C51H71N15O19 |

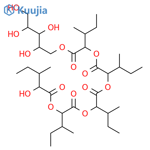

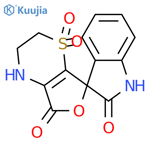

|

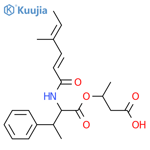

Hormonemate; L-Arabinityl ester analogue | 2095625-30-0 | C35H62O15 |

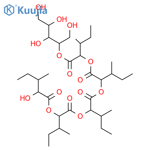

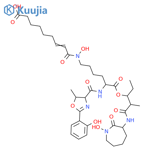

|

Hormonemate; L-Arabinit-2-yl ester analogue | 2095731-56-7 | C35H62O15 |

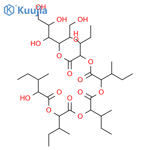

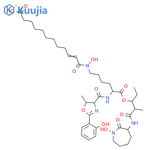

|

Hormonemate; D-Mannit-3-yl ester analogue | 2095730-83-7 | C36H64O16 |

|

Opantimycin A | 2089239-54-1 | C28H30N2O9 |

|

Orbicularisine | 2095683-62-6 | C13H10N2O5S |

|

Carboxymycobactins; Carboxymycobactin 3 | 164524-35-0 | C38H55N5O12 |

|

Carboxymycobactins; Carboxymycobactin 6 | 164524-38-3 | C41H61N5O12 |

|

Jomthonic acid B | 1609469-82-0 | C21H27NO5 |

|

Jomthonic acid C | 1609469-83-1 | C21H27NO5 |

Letteratura correlata

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

Fornitori consigliati

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati